2-methoxy-5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

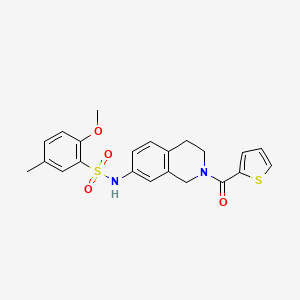

This compound is a benzenesulfonamide derivative featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the 2- and 5-positions of the benzene ring, respectively. The sulfonamide group (-SO₂NH-) is linked to a 1,2,3,4-tetrahydroisoquinoline core, which is further substituted at the 2-position with a thiophene-2-carbonyl moiety.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-15-5-8-19(28-2)21(12-15)30(26,27)23-18-7-6-16-9-10-24(14-17(16)13-18)22(25)20-4-3-11-29-20/h3-8,11-13,23H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSKAFVNVWZKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activity. Its structure includes a sulfonamide group, a thiophene moiety, and a tetrahydroisoquinoline framework, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 442.6 g/mol. The presence of the sulfonamide group is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O4S2 |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 955651-25-9 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Potential

The tetrahydroisoquinoline structure is known for its diverse biological activities, including anticancer effects. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways . Future studies on this compound may explore these potential anticancer properties.

The proposed mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease processes. The thiophene moiety may enhance binding affinity to these targets due to its electron-rich nature and ability to participate in π-stacking interactions .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been investigated:

- Antimicrobial Activity : A study on sulfonamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the inhibition of dihydropteroate synthase.

- Anticancer Research : Compounds structurally similar to tetrahydroisoquinolines have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have been found to induce cell death in breast cancer cell lines through caspase activation .

- Enzyme Inhibition : Research on similar compounds indicates potential inhibition of enzymes involved in inflammatory pathways. This could suggest a role for the compound in treating inflammatory diseases or conditions associated with excessive inflammation .

Future Research Directions

Given the structural complexity and potential biological activities of this compound, several research avenues should be pursued:

- In Vitro Studies : Investigating the antimicrobial and anticancer properties in vitro will provide initial insights into the biological efficacy of the compound.

- In Vivo Studies : Following promising in vitro results, in vivo studies will be essential to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Understanding the precise mechanism of action through molecular docking studies and enzyme assays could elucidate how this compound interacts at the biochemical level.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-methoxy-5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide exhibit significant antitumor properties. For instance:

- Synthesis and Evaluation : Research has demonstrated that derivatives based on benzenesulfonamide frameworks possess cytotoxic effects against various cancer cell lines. These studies focus on the compound's ability to inhibit cell proliferation in colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 12.5 |

| Compound B | MCF-7 | 15.0 |

| Compound C | HeLa | 10.0 |

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Preliminary findings suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related benzenesulfonamides, compounds were tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed promising activity, suggesting potential for development as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have focused on how modifications to the sulfonamide group and the thiophene moiety influence biological activity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cell membrane penetration |

| Substitution on thiophene | Altered selectivity for cancer cell types |

Example Synthesis Route:

- Formation of Thiophene Derivative : Reacting thiophene with carbonyl compounds.

- Isoquinoline Integration : Condensation reactions involving isoquinoline precursors.

- Final Sulfonamide Formation : Employing sulfonation techniques to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Triazole-Based Sulfonamides ()

Compounds [7–9] from International Journal of Molecular Sciences (2014) are 1,2,4-triazole derivatives with phenylsulfonyl and difluorophenyl substituents. Key differences include:

- Core Structure: The target compound uses a tetrahydroisoquinoline scaffold, while compounds [7–9] employ a 1,2,4-triazole ring.

- Substituents : The target compound’s thiophene-carbonyl group introduces electron-withdrawing and lipophilic characteristics, contrasting with the halogenated (Cl/Br) phenylsulfonyl groups in compounds [7–9].

B. Triazine-Based Sulfonylureas ()

Pesticides like metsulfuron-methyl feature a sulfonylurea bridge (-SO₂NHCO-) linked to a triazine ring. Comparatively:

- Functional Groups : The target compound lacks the urea (-NHCO-) linkage but retains the sulfonamide (-SO₂NH-) group.

- Biological Targets: Sulfonylureas inhibit acetolactate synthase in plants, while the tetrahydroisoquinoline moiety in the target compound may interact with mammalian enzymes or receptors.

Research Findings and Gaps

- Structural Insights: The tetrahydroisoquinoline-thiophene hybrid in the target compound offers a unique pharmacophore for drug design, distinct from triazole- or triazine-based analogs.

- Synthetic Challenges : Installation of the thiophene-carbonyl group may require specialized coupling reagents (e.g., EDCI/HOBt), unlike the straightforward cyclization steps for triazoles .

- Data Limitations: No experimental data (e.g., IC₅₀, solubility) are available for the target compound, limiting direct comparisons. Further studies should prioritize in vitro assays and crystallographic analysis (using tools like ORTEP-3 or WinGX ).

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction steps are involved?

Answer: The synthesis typically involves multi-step organic reactions:

Tetrahydroisoquinoline core formation : Cyclization of phenethylamine derivatives under acidic or reductive conditions.

Thiophene-2-carbonyl coupling : Acylation using thiophene-2-carbonyl chloride in the presence of a base (e.g., NaH or pyridine) .

Sulfonamide introduction : Reaction of the amine group with 2-methoxy-5-methylbenzenesulfonyl chloride under anhydrous conditions.

Q. Key Considerations :

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

| Technique | Critical Data Points | Purpose |

|---|---|---|

| 1H/13C NMR | Chemical shifts of: | Confirm substituent positions: |

| - Tetrahydroisoquinoline protons (δ 2.8–3.5 ppm, multiplet) | - Methoxy (δ ~3.8 ppm) | |

| - Thiophene protons (δ 7.0–7.5 ppm) | - Sulfonamide NH (δ ~8.2 ppm) | |

| HRMS | Exact mass matching molecular formula (e.g., [M+H]+ at m/z ~483) | Verify molecular integrity |

| X-ray crystallography | Dihedral angles between aromatic rings | Validate stereoelectronic configuration |

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assays?

Answer: Conflicting bioactivity data (e.g., IC50 variations in enzymatic vs. cellular assays) may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC and orthogonal methods (e.g., DSC for crystallinity) .

- Solubility effects : Use standardized solvents (e.g., DMSO with <0.1% water) and control for aggregation.

- Metabolic instability : Perform microsomal stability assays to identify rapid degradation pathways .

Q. Methodological Approach :

Compare dose-response curves across assays.

Synthesize analogs (e.g., methyl-to-ethoxy substitutions) to isolate structure-activity relationships .

Q. What computational strategies predict target binding affinity, and how are models validated?

Answer:

Q. Data Requirements :

- Optimize 3D structure using DFT (B3LYP/6-31G*) for accurate charge distribution .

Q. How can the thiophene-2-carbonyl coupling step be optimized for higher yields?

Answer:

Q. Post-Reaction Workup :

- Quench with ice-water to precipitate intermediates.

- Use activated charcoal to remove colored impurities .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

Answer:

Q. How do stereochemical variations in the tetrahydroisoquinoline moiety affect bioactivity?

Answer:

- Enantiomeric Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate R/S isomers.

- Biological Testing : Compare IC50 values of enantiomers in target vs. off-target assays.

- Structural Insights : X-ray analysis reveals that the R-configuration enhances hydrogen bonding with Asp86 in kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.